Methyl 2-acetamidobenzo[b]thiophene-3-carboxylate
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Overview
Description
2-(Acetylamino)benzo[b]thiophene-3-carboxylic acid methyl ester is a heterocyclic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)benzo[b]thiophene-3-carboxylic acid methyl ester typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Esterification: The carboxylic acid group is converted to its methyl ester form using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)benzo[b]thiophene-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
2-(Acetylamino)benzo[b]thiophene-3-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)benzo[b]thiophene-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzothiophene: The parent compound of 2-(Acetylamino)benzo[b]thiophene-3-carboxylic acid methyl ester, lacking the acetylamino and ester groups.
2-Aminobenzothiophene: Similar structure but with an amino group instead of an acetylamino group.
Uniqueness
2-(Acetylamino)benzo[b]thiophene-3-carboxylic acid methyl ester is unique due to the presence of both the acetylamino and ester functional groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s solubility, reactivity, and potential biological activity compared to its simpler analogs.
Properties
Molecular Formula |
C12H11NO3S |
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Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 2-acetamido-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C12H11NO3S/c1-7(14)13-11-10(12(15)16-2)8-5-3-4-6-9(8)17-11/h3-6H,1-2H3,(H,13,14) |
InChI Key |
ZTZZYHDCSGUPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2S1)C(=O)OC |
Origin of Product |
United States |
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